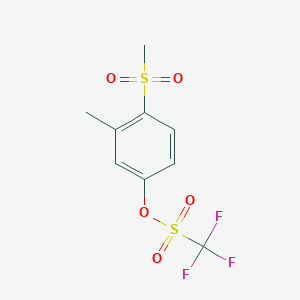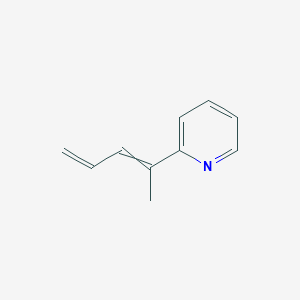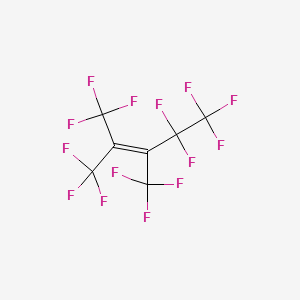
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is an organic compound that features both methanesulfonyl and trifluoromethanesulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate typically involves the reaction of 4-(Methanesulfonyl)-3-methylphenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Elimination Reactions: The compound can participate in elimination reactions to form alkenes or other unsaturated compounds.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced to form different sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone compounds.
Scientific Research Applications
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-sulfur bonds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and modify existing molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl trifluoromethanesulfonate: Similar in structure but with a methoxy group instead of a methanesulfonyl group.
Methyl trifluoromethanesulfonate: Lacks the aromatic ring and methanesulfonyl group, but shares the trifluoromethanesulfonate functionality.
Trifluoromethanesulfonic anhydride: Used as a reagent in the synthesis of trifluoromethanesulfonate esters.
Uniqueness
4-(Methanesulfonyl)-3-methylphenyl trifluoromethanesulfonate is unique due to the presence of both methanesulfonyl and trifluoromethanesulfonate groups, which impart distinct chemical properties. This dual functionality allows for versatile reactivity and makes the compound valuable in various synthetic and research applications.
Properties
CAS No. |
57728-91-3 |
|---|---|
Molecular Formula |
C9H9F3O5S2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(3-methyl-4-methylsulfonylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3O5S2/c1-6-5-7(3-4-8(6)18(2,13)14)17-19(15,16)9(10,11)12/h3-5H,1-2H3 |
InChI Key |
AOFKFVCBYSFDIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)






![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)

![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)
